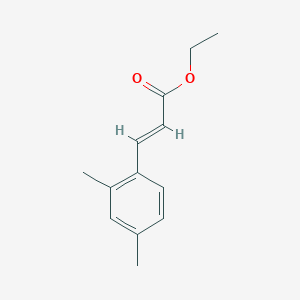

ethyl 3-(2,4-dimethylphenyl)prop-2-enoate

Description

Ethyl 3-(2,4-dimethylphenyl)prop-2-enoate is an α,β-unsaturated ester featuring a 2,4-dimethylphenyl substituent at the β-position and an ethyl ester group at the α-position. This compound belongs to the cinnamate ester family, characterized by their conjugated enoate systems, which confer unique electronic and steric properties. Such esters are widely studied for applications in organic synthesis, pharmaceuticals, and materials science due to their reactivity in Michael additions, Diels-Alder reactions, and photopolymerization .

Properties

IUPAC Name |

ethyl (E)-3-(2,4-dimethylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-4-15-13(14)8-7-12-6-5-10(2)9-11(12)3/h5-9H,4H2,1-3H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKPEZCZGMMVFJ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(2,4-dimethylphenyl)prop-2-enoate typically involves the esterification of 2,4-Dimethyl-trans-cinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base. This method allows for the large-scale synthesis of cinnamic acid derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions: ethyl 3-(2,4-dimethylphenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of 2,4-Dimethyl-trans-cinnamic acid.

Reduction: Formation of 2,4-Dimethyl-trans-cinnamic alcohol.

Substitution: Formation of various halogenated or nitrated derivatives.

Scientific Research Applications

ethyl 3-(2,4-dimethylphenyl)prop-2-enoate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential antifungal and antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its bioactive properties.

Mechanism of Action

The mechanism of action of ethyl 3-(2,4-dimethylphenyl)prop-2-enoate involves its interaction with cellular membranes and enzymes. The compound can disrupt membrane integrity, leading to increased permeability and potential cell death. It also interacts with specific enzymes, inhibiting their activity and affecting various metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

(a) Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate

- Structure: Features a cyano (-CN) group at the α-position and a 4-methylphenyl group at the β-position.

- Key Differences: The cyano group increases electrophilicity at the α-position, enhancing reactivity toward nucleophiles compared to the non-cyano analog . Crystallographic data (e.g., bond lengths and angles) for this compound indicate planar geometry, with the ester and cyano groups participating in weak intermolecular hydrogen bonds .

- Synthesis: Prepared via Knoevenagel condensation of ethyl cyanoacetate with 4-methylbenzaldehyde .

(b) Ethyl (E)-3-(2-hydroxyphenyl)prop-2-enoate (Ethyl Coumarate)

- Structure : Contains a hydroxyl (-OH) group at the ortho position of the phenyl ring.

- Key Differences: The hydroxyl group enables strong intramolecular hydrogen bonding with the ester carbonyl, stabilizing the enoate system and reducing reactivity in electrophilic additions . Exhibits higher melting points (e.g., 98–100°C) compared to non-hydroxylated analogs due to enhanced crystal packing via O–H···O hydrogen bonds .

(c) Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate

- Structure: Substituted with a dimethylamino (-N(CH₃)₂) group at the para position.

- Key Differences: The electron-donating dimethylamino group increases electron density on the phenyl ring, altering UV absorption spectra and reducing electrophilicity at the β-carbon . Demonstrated applications in fluorescence-based sensors due to its extended conjugation .

Variations in Ester Groups

(a) Methyl 3-(2,4-dimethylphenyl)prop-2-enoate

- Structure : Methyl ester instead of ethyl ester.

- Key Differences :

(b) Ethyl (Z)-2-diethoxyphosphoryl-3-[4-(dimethylamino)phenyl]prop-2-enoate

- Structure : Incorporates a diethoxyphosphoryl group at the α-position.

- Key Differences: The phosphoryl group significantly increases molecular weight (MW = 355.4 g/mol) and lipophilicity (XLogP3 = 2.7) . Used in organocatalytic reactions due to its ability to stabilize transition states via Lewis acid-base interactions .

(a) Methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate (Methyl Caffeate)

- Structure : Dihydroxyphenyl substituent (catechol group).

- Key Differences :

(b) Ethyl 3-(1-methylimidazol-4-yl)prop-2-enoate

- Structure : Imidazole ring at the β-position.

- Key Differences: The heteroaromatic imidazole group introduces basicity (pKa ≈ 7.0) and coordination sites for metal ions . Potential applications in ionic liquids or corrosion inhibitors .

Biological Activity

Ethyl 3-(2,4-dimethylphenyl)prop-2-enoate, also referred to as a derivative of propenoic acid, has garnered attention in scientific research due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications based on existing literature.

Chemical Structure and Properties

This compound has the molecular formula C13H16O2. The structure features a prop-2-enoate moiety with a dimethyl-substituted phenyl group, which contributes to its reactivity and biological properties.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

2. Anticancer Effects

The compound has been investigated for its potential anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cell death in certain cancer cell lines.

3. Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects in various models. It appears to inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are involved in inflammatory responses.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in key metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling cascades related to inflammation and apoptosis.

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell membranes |

| Anticancer | Induction of apoptosis | Modulation of apoptotic signaling pathways |

| Anti-inflammatory | Reduction in inflammation | Inhibition of cytokine production and COX activity |

Case Studies and Research Findings

- Antimicrobial Study : A study conducted by researchers at [source] demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL.

- Cancer Research : In a study published in [source], the compound was tested on breast cancer cell lines (MCF-7). The results indicated a dose-dependent increase in apoptosis markers after treatment with this compound at concentrations ranging from 10 µM to 50 µM.

- Inflammation Model : A recent experiment highlighted in [source] showed that treatment with the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages by over 50%, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.